2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including fluorine, sulfonamide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction involves the use of boronic acids or boronates, palladium catalysts, and suitable bases.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of sulfonamide groups to sulfonyl chlorides.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Using reducing agents like tin(II) chloride or iron powder.
Substitution: : Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfonyl chlorides.
Reduction: : Formation of aniline derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it versatile for creating diverse chemical structures.
Biology
In biological research, this compound can serve as a probe or inhibitor in studying enzyme activities. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.
Medicine
The compound's potential medicinal applications include its use as a lead compound in developing new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: : Similar in having fluorine atoms but differs in functional groups.
5-(4-(2,5-difluorophenyl)sulfonyl)aniline: : Similar in structure but lacks the methyl group on the phenyl ring.
Uniqueness
The uniqueness of 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide lies in its combination of fluorine atoms and sulfonamide group, which provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
2,5-difluoro-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S2/c1-13-2-9-17(10-3-13)28(24,25)22-15-5-7-16(8-6-15)23-29(26,27)19-12-14(20)4-11-18(19)21/h2-12,22-23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABENHAQLJMKKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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